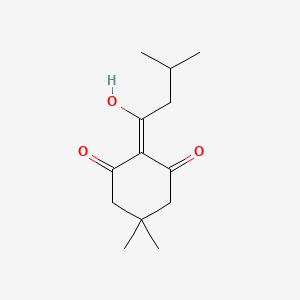

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Description

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione (hereafter referred to as the target compound) is a cyclohexane-1,3-dione derivative characterized by a hydroxyl group (-OH) and a 3-methylbutylidene substituent attached to the diketone core. Its molecular formula is C₁₃H₂₀O₃ (MW: 224.30 g/mol), and it is reported as a colorless to light yellow liquid with ≥98.0% purity .

Properties

IUPAC Name |

2-(1-hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWTRDZPSOAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172611-72-2 | |

| Record name | 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172611-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Base-Catalyzed Condensation of Dimedone with Isovaleraldehyde Derivatives

The most widely reported method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with 3-methylbutyraldehyde or its derivatives. This reaction proceeds via a Knoevenagel condensation mechanism, facilitated by a base catalyst such as piperidine or ammonium acetate.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (dimedone to aldehyde)

-

Solvent: Ethanol or toluene

-

Temperature: Reflux (78–110°C)

-

Time: 6–12 hours

The reaction forms an α,β-unsaturated ketone intermediate, which undergoes tautomerization to yield the final product. The presence of electron-withdrawing groups in dimedone enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the aldehyde.

Yield Optimization:

Hydrogenation of 2-(3-Methylbutyryl)-5,5-dimethyl-1,3-cyclohexanedione

An alternative route involves the selective hydrogenation of the ketone group in 2-(3-methylbutyryl)-5,5-dimethyl-1,3-cyclohexanedione (CAS 172611-72-2). This method is preferred for large-scale synthesis due to higher atom economy.

Procedure:

-

Substrate Preparation: The precursor is synthesized via Friedel-Crafts acylation of dimedone with isovaleryl chloride in the presence of AlCl₃.

-

Hydrogenation:

-

Catalyst: 10% Pd/C or Raney nickel

-

Pressure: 3–5 bar H₂

-

Temperature: 50–70°C

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate

-

Key Data:

| Parameter | Value |

|---|---|

| Conversion Rate | >95% |

| Selectivity | 88–92% |

| Isolated Yield | 78–85% |

Side products include over-hydrogenated derivatives, which are minimized by controlling H₂ pressure and reaction time.

Reaction Mechanisms and Kinetic Analysis

Knoevenagel Condensation Pathway

The mechanism proceeds in three stages:

-

Enolate Formation: Base deprotonates the active methylene group in dimedone, generating a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-methylbutyraldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated system, which tautomerizes to the stable enol form.

Kinetic Studies:

Hydrogenation Selectivity

Density functional theory (DFT) calculations reveal that hydrogenation preferentially occurs at the exocyclic double bond due to lower steric hindrance compared to the cyclohexanedione ring. The reaction follows Langmuir-Hinshelwood kinetics , with H₂ adsorption on Pd surfaces as the rate-limiting step.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times:

Advantages:

-

Improved temperature control minimizes side reactions.

-

30% reduction in catalyst loading due to enhanced mass transfer.

Waste Management

The synthesis generates ≤0.5 kg waste/kg product , primarily from solvent recovery. Ethanol is recycled via distillation (95% recovery efficiency), while Pd/C catalysts are regenerated through oxidative treatment.

Purification and Characterization

Crystallization

The crude product is purified via gradient crystallization :

Crystal Data:

Chemical Reactions Analysis

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other nucleophiles, such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for the introduction of various functional groups, facilitating the development of new drug candidates.

- Case Study : Research indicates that derivatives of IvDde-OH exhibit anti-inflammatory and analgesic properties. In a study published in the Journal of Medicinal Chemistry, compounds derived from IvDde-OH were synthesized and tested for their biological activity against specific pain pathways, showing promising results in preclinical models .

Protecting Group in Organic Synthesis

IvDde-OH is widely used as a protecting group for amines and alcohols during multi-step organic synthesis. The stability of the compound under various reaction conditions makes it an ideal choice for protecting sensitive functional groups.

- Application Example : In peptide synthesis, IvDde-OH is employed to protect amino acids during coupling reactions. This method enhances yield and selectivity while minimizing side reactions .

Material Science

The compound has applications in the development of polymers and advanced materials. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with enhanced properties.

- Research Insight : Studies have shown that incorporating IvDde-OH into polymer matrices improves thermal stability and mechanical strength. This has implications for developing high-performance materials for aerospace and automotive industries .

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Promising anti-inflammatory properties |

| Organic Synthesis | Protecting group for amines/alcohols | Increases yield and selectivity |

| Material Science | Component in polymer development | Enhances thermal stability and strength |

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Cyclohexane-1,3-dione derivatives are widely studied for their tunable properties via substitution. Below is a comparative analysis of the target compound with structurally related analogs:

Key Observations:

Physicochemical Properties

Key Observations:

- The target compound’s liquid state contrasts with the crystalline nature of aryl-substituted analogs, suggesting differences in intermolecular forces (e.g., hydrogen bonding in solid-state analogs vs. hydrophobic interactions in the liquid target compound).

- Nitro and chloro substituents in oxoethyl derivatives increase melting points due to enhanced polarity and packing efficiency .

Antimicrobial Activity:

- Benzylidene derivatives (3a, 3b) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with 3b (chloro-substituted) showing higher potency due to electron-withdrawing effects .

Anti-Inflammatory Activity:

- The trifluoromethylphenylhydrazono derivative demonstrates superior COX-2 inhibition (IC₅₀: 1.2 µM) compared to the fluorophenyl analog (IC₅₀: 3.8 µM), attributed to stronger hydrophobic interactions and electron-withdrawing effects .

Antimycobacterial Activity:

- The hydroxyphenylaminomethylene derivative shows promising activity against Mycobacterium tuberculosis (MIC: 4 µg/mL), likely due to its ability to disrupt cell wall synthesis . The target compound’s hydroxyl group may offer similar mechanisms but requires validation.

Biological Activity

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione, also known as DMAB-OH or 2-Isovaleryldimedone, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C13H20O3

- Molecular Weight : 224.3 g/mol

- CAS Number : 172611-72-2

- Purity : Typically >98% (GC) .

Synthesis

The compound can be synthesized through the condensation of dimedone with various aldehydes via a Knovenagel reaction. This method not only provides good yields but also allows for the introduction of different functional groups that can enhance biological activity .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains and viruses. It acts as a Michael acceptor, making it useful in synthesizing heterocyclic compounds with enhanced antimicrobial properties .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling .

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activity Data

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in certain cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and hydroxy-aldehydes or ketones under acidic or basic catalysis. For optimization, employ a Design of Experiments (DoE) approach using fractional factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Statistical analysis (ANOVA) identifies critical factors for maximizing yield . Reaction monitoring via HPLC or TLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use FT-IR to confirm ketone and hydroxyl groups (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹). NMR (¹H and ¹³C) resolves stereochemistry and substituent positions: cyclohexane-dione protons appear as distinct multiplets (δ 2.5–3.0 ppm), while the hydroxy-methylbutylidene group shows characteristic splitting patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the known applications of 5,5-dimethylcyclohexane-1,3-dione derivatives in catalysis or materials science?

- Methodological Answer : Derivatives of 5,5-dimethylcyclohexane-1,3-dione serve as ligands in transition-metal complexes for catalysis (e.g., oxidation reactions). Their electron-withdrawing ketone groups stabilize metal centers, enhancing catalytic activity. In materials science, these compounds are used in luminescent materials due to their conjugated diketone systems, which can be tuned via substitution for specific emission wavelengths .

Advanced Research Questions

Q. How does the steric and electronic environment of the hydroxy-methylbutylidene group influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The bulky 3-methylbutylidene group introduces steric hindrance, reducing accessibility to the diketone moiety. Electronically, the hydroxyl group increases polarity, making the α-carbon more susceptible to nucleophilic attack. Use Hammett substituent constants and molecular electrostatic potential (MEP) maps (via DFT) to quantify electronic effects. Experimental validation through kinetic studies (e.g., competition reactions with varying nucleophiles) can isolate steric vs. electronic contributions .

Q. How can computational modeling tools predict the reactivity and stability of this compound under varying chemical environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states for key reactions (e.g., keto-enol tautomerism). Use molecular dynamics (MD) simulations to assess stability in solvents of differing polarities. Software like Gaussian or ORCA can predict thermodynamic parameters (ΔG, ΔH) for degradation pathways. Validate models with experimental DSC/TGA data for thermal stability .

Q. What methodologies are recommended for resolving contradictions in experimental data related to its reaction mechanisms?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers or confounding variables in kinetic datasets. Use isotopic labeling (e.g., ¹⁸O in diketone groups) to trace reaction pathways. For conflicting spectroscopic assignments, combine 2D NMR techniques (COSY, NOESY) with X-ray crystallography to unambiguously resolve structural ambiguities .

Q. How can the compound’s potential as a bioactive agent be systematically evaluated, and what assays are suitable for preliminary screening?

- Methodological Answer : For antimicrobial studies, use microbroth dilution assays (MIC/MBC) against Gram-positive/-negative bacteria. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls. Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., topoisomerases). Validate with SPR or ITC for binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.